5-Hydroxy-3-methylpyridine-2-carbonitrile
Overview
Description
5-Hydroxy-3-methylpyridine-2-carbonitrile is an organic compound with the molecular formula C7H6N2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methylpyridine-2-carbonitrile typically involves the reaction of 3-methylpyridine-2-carbonitrile with hydroxylating agents under controlled conditions. One common method includes the use of hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-3-methylpyridine-2-carbonitrile.
Reduction: Formation of 5-hydroxy-3-methylpyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
5-Hydroxy-3-methylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The hydroxyl and nitrile groups play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-methylpyridine
- 3-Hydroxy-2-methylpyridine
- 5-Hydroxy-3-ethylpyridine
Uniqueness
5-Hydroxy-3-methylpyridine-2-carbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific positioning of these groups also influences its physical properties, such as solubility and melting point .
Properties
IUPAC Name |
5-hydroxy-3-methylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-2-6(10)4-9-7(5)3-8/h2,4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQZBTDFJLSQCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652412 | |
Record name | 5-Hydroxy-3-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228867-86-5 | |
Record name | 5-Hydroxy-3-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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